molecular formula C13H18BrFN2 B1524455 1-[(4-Bromo-2-fluorophenyl)methyl]-4-methyl-1,4-diazepane CAS No. 1291624-13-9

1-[(4-Bromo-2-fluorophenyl)methyl]-4-methyl-1,4-diazepane

Cat. No.: B1524455
CAS No.: 1291624-13-9
M. Wt: 301.2 g/mol
InChI Key: LZPCQRUCMHDNTK-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds involves various chemical reactions. For instance, the synthesis of 2-Bromo-2-(2-fluorophenyl)-1-cyclopropylethanone involves the use of tetrabutylammonium fluoride trihydrate and sodium methanethiolate in THF .


Molecular Structure Analysis

The molecular structure of related compounds like 4-Bromo-2-fluorobiphenyl has been studied . It has a molecular weight of 251.094 Da .


Chemical Reactions Analysis

The chemical reactions involving similar compounds are complex and involve multiple steps. For example, the reaction of (4-bromo-2-fluorophenyl)methyl]sulfanyl}acetic acid involves the use of sodium methanethiolate and methyl iodide .


Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds vary. For example, 4-Bromo-2-fluorophenyl methyl sulphone has a boiling point of 91-92 degrees Celsius . Another compound, 2-Bromo-2-(2-fluorophenyl)-1-cyclopropylethanone, has a density of 1.7±0.1 g/cm3 .

Scientific Research Applications

Synthesis and Characterization

1-[(4-Bromo-2-fluorophenyl)methyl]-4-methyl-1,4-diazepane is a compound that may be involved in various synthetic and characterization processes. For instance, studies have discussed the synthesis of compounds like 2-Fluoro-4-bromobiphenyl, which is a key intermediate in the manufacture of certain materials. The synthesis involves cross-coupling reactions and diazotization processes, highlighting the complexity and importance of handling such compounds with precision and care (Qiu, Gu, Zhang, & Xu, 2009).

Cross-Coupling Reactions

The compound may also be relevant in the context of cross-coupling reactions. Studies have discussed the nickel-catalyzed cross-coupling reactions between fluoroarenes and aryl organometallics, showcasing the importance of such compounds in facilitating these chemical transformations. The conditions used in these reactions allow for the involvement of various fluoro substrates, demonstrating the versatility and applicability of these processes (Mongin, Mojovic, Guillamet, Trécourt, & Quéguiner, 2002).

Structural Studies and NMR Spectroscopy

Furthermore, this compound may be involved in structural studies and the synthesis of related compounds. Research has been conducted on the regiospecific synthesis of compounds with structural similarities and the use of various spectroscopic techniques, such as NMR, to characterize these compounds. Such studies provide deep insights into the structural and chemical properties of these compounds, which are essential for further applications in various scientific fields (Núñez Alonso, Pérez-Torralba, Claramunt, Torralba, Delgado-Martínez, Alkorta, Elguero, & Roussel, 2020).

Coordination Chemistry

The compound's potential involvement in coordination chemistry is also noteworthy. Research on fluorocarbons and their complexes with metal ions highlights the compound's relevance in understanding the interaction between organic compounds and metals. Such studies are crucial for advancing fields like catalysis and materials science (Plenio, Hermann, & Diodone, 1997).

Mechanism of Action

The mechanism of action for similar compounds like Flubrotizolam involves their sedative and anxiolytic effects .

Safety and Hazards

The safety and hazards associated with similar compounds are significant. For instance, 4-Bromo-2-fluorophenyl methyl sulphone has hazard statements H302, H315, H318, and H335, indicating it is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation .

Properties

IUPAC Name

1-[(4-bromo-2-fluorophenyl)methyl]-4-methyl-1,4-diazepane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18BrFN2/c1-16-5-2-6-17(8-7-16)10-11-3-4-12(14)9-13(11)15/h3-4,9H,2,5-8,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZPCQRUCMHDNTK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCN(CC1)CC2=C(C=C(C=C2)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18BrFN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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